
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with a difluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the borylation of a halogenated naphthalene derivative using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (6-(Difluoromethyl)naphthalen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Esterification: Reaction with alcohols to form boronic esters, which can be used as intermediates in various organic transformations.
Common Reagents and Conditions
Palladium catalysts: Commonly used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene.
Major Products
Biaryl compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronic esters: From esterification reactions.
Applications De Recherche Scientifique
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and as probes for biological systems.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action for (6-(Difluoromethyl)naphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group interacts with the palladium complex, facilitating the transfer of the organic moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-(Difluoromethoxy)naphthalen-2-yl)boronic acid
- (6-Fluoro-2-naphthyl)boronic acid
- 6-Methoxy-2-naphthaleneboronic acid
Uniqueness
(6-(Difluoromethyl)naphthalen-2-yl)boronic acid is unique due to the presence of the difluoromethyl group, which can impart different electronic properties compared to methoxy or fluoro substituents. This can influence the reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.
Propriétés
Formule moléculaire |
C11H9BF2O2 |
|---|---|
Poids moléculaire |
222.00 g/mol |
Nom IUPAC |
[6-(difluoromethyl)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O2/c13-11(14)9-2-1-8-6-10(12(15)16)4-3-7(8)5-9/h1-6,11,15-16H |
Clé InChI |
RSUVFTICEVRMIH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=C(C=C2)C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



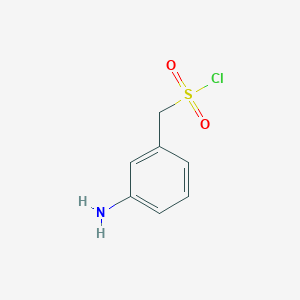
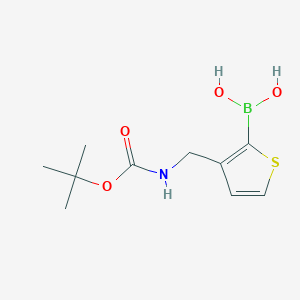
![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
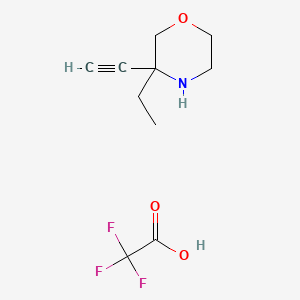
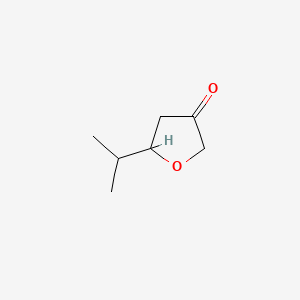
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
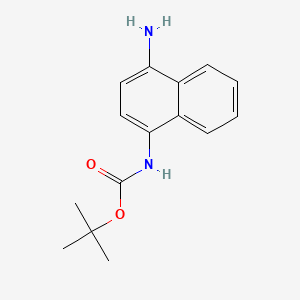
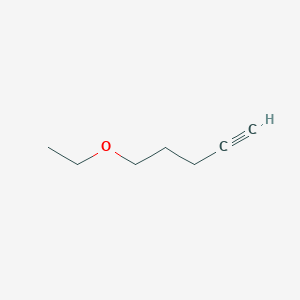


![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
